molecular formula C208H336N74O44S3 B1151246 PKC ζ pseudosubstrate

PKC ζ pseudosubstrate

Cat. No.: B1151246
M. Wt: 4673.59
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Protein Kinase C Isoforms and Classification

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in signal transduction, influencing a wide range of cellular processes such as growth, differentiation, and apoptosis. sigmaaldrich.commdpi.com The PKC family is comprised of at least 10 known isoforms, which are broadly categorized into three main groups based on their structural differences and requirements for activation. sigmaaldrich.comnih.gov

Conventional PKCs (cPKCs): This group includes isoforms α, βI, βII, and γ. Their activation is dependent on both calcium ions (Ca²⁺) and diacylglycerol (DAG). sigmaaldrich.comnih.gov

Novel PKCs (nPKCs): This category consists of isoforms δ, ε, η, and θ. These kinases require DAG for activation but are independent of Ca²⁺. sigmaaldrich.comnih.gov

Atypical PKCs (aPKCs): This group is comprised of PKCζ and PKCι/λ. Atypical PKCs are distinguished by their independence from both Ca²⁺ and DAG for their activation. sigmaaldrich.comnih.gov

This classification underscores the diverse regulatory mechanisms governing the activity of different PKC isoforms, allowing for their involvement in a multitude of specific cellular signaling pathways. sigmaaldrich.com The general structure of a PKC molecule includes a regulatory domain at the N-terminus and a catalytic domain at the C-terminus, separated by a hinge region. sigmaaldrich.comresearchgate.net The regulatory domain contains a pseudosubstrate sequence that maintains the enzyme in an inactive state. researchgate.netnih.gov

Distinctive Features and Functional Significance of Atypical PKCζ

Atypical PKCζ stands out from other PKC isoforms due to its unique structural and regulatory characteristics. Unlike conventional and novel PKCs, PKCζ lacks the typical C2 domain and possesses only a single, non-functional C1 domain, rendering it insensitive to Ca²⁺ and DAG. embopress.orgembopress.org This distinction in cofactor requirements points to a unique mechanism of activation and a specialized role in cellular signaling. embopress.org

Functionally, PKCζ is implicated in a variety of fundamental cellular processes, including cell polarity, proliferation, survival, and inflammation. embopress.orgbiosynth.com It plays a critical role in signaling pathways that control cell growth and differentiation. embopress.org For instance, PKCζ is involved in the NF-κB signaling pathway, which is crucial for immune responses and cell survival. embopress.orgplos.org The functional specificity of PKCζ is often mediated through its interaction with specific adapter proteins like p62 and Par-6, which help to localize the kinase to particular signaling complexes. embopress.org While PKCζ and PKCι/λ share significant homology, they can have distinct and sometimes opposing functions in different cellular contexts, such as cancer development. mdpi.com

Endogenous Mechanisms of PKCζ Activity Regulation

The regulation of PKCζ activity is a multi-faceted process that does not rely on the canonical Ca²⁺ and DAG-dependent mechanisms. Instead, its activity is primarily controlled by protein-protein interactions and phosphorylation events. nih.gov

A key regulatory feature of PKCζ is its pseudosubstrate domain, an autoinhibitory sequence within its regulatory region that mimics a substrate and binds to the catalytic site, thereby keeping the enzyme in an inactive conformation. nih.gov Activation occurs when this autoinhibition is relieved, often through the interaction with specific lipid messengers or scaffolding proteins. nih.gov

Phosphorylation is another critical mechanism for regulating PKCζ activity. The phosphorylation of key residues within the activation loop and turn motif is essential for its catalytic function. nih.gov Phosphoinositide-dependent kinase-1 (PDK1) has been identified as a kinase that phosphorylates and activates PKCζ. ucsd.edu Furthermore, the mTORC2 complex has been shown to directly phosphorylate the turn motif of PKCζ, which is necessary for maintaining its kinase activity and stability. embopress.org Some studies suggest that PKCζ is constitutively phosphorylated and basally active in cells, with its signaling being regulated by its localization and interaction with specific binding partners rather than by agonist-evoked phosphorylation. nih.gov Lipids such as phosphatidic acid and phosphatidylserine (B164497) can also bind to and modulate the activity of PKCζ. mdpi.com

Interactive Data Table: Classification of Protein Kinase C Isoforms

CategoryIsoformsActivators
Conventional (cPKC) α, βI, βII, γCa²⁺ and Diacylglycerol (DAG)
Novel (nPKC) δ, ε, η, θDiacylglycerol (DAG)
Atypical (aPKC) ζ, ι/λIndependent of Ca²⁺ and DAG

Interactive Data Table: Research Findings on PKCζ Regulation and Function

Research FindingKey ImplicationReference
PKCζ is insensitive to Ca²⁺ and DAG.Unique activation mechanism compared to cPKCs and nPKCs. embopress.orgembopress.org
Activated by phosphorylation via PDK1 and mTORC2.Highlights the role of upstream kinases in controlling PKCζ. embopress.orgucsd.edu
Regulated by a pseudosubstrate domain.Provides a mechanism for autoinhibition and controlled activation. nih.gov
Interacts with specific adapter proteins (e.g., p62, Par-6).Determines the specificity of PKCζ signaling pathways. embopress.org
Involved in NF-κB signaling, cell polarity, and proliferation.Demonstrates its broad functional significance in cellular processes. embopress.orgbiosynth.complos.org
Can be activated by lipids like phosphatidic acid.Suggests a role for lipid signaling in modulating PKCζ activity. mdpi.com

Properties

Molecular Formula

C208H336N74O44S3

Molecular Weight

4673.59

SMILES

CC[C@]([C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CSSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/C/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C

Synonyms

Alternative Name: Protein kinase C zeta pseudosubstrate

Origin of Product

United States

The Pkcζ Pseudosubstrate As a Molecular Tool for Pkcζ Inhibition

Fundamental Principles of Pseudosubstrate-Mediated Kinase Inhibition

The regulation of many protein kinases involves a mechanism of intramolecular autoinhibition. nih.govucsd.edu In this process, a segment of the kinase, known as the pseudosubstrate domain, folds back to occupy the enzyme's active site. nih.govnih.gov This pseudosubstrate sequence resembles a true substrate but lacks the key amino acid (serine or threonine) that would be phosphorylated. nih.gov By binding to the substrate-binding pocket, the pseudosubstrate effectively blocks access for actual substrates, holding the kinase in a catalytically inactive state. nih.govnih.gov

Activation of the kinase occurs when a specific cellular signal, such as the binding of a second messenger, induces a conformational change. This change causes the pseudosubstrate to be displaced from the active site, allowing the kinase to bind and phosphorylate its targets. ucsd.edunih.gov

Peptides synthesized to match the amino acid sequence of a kinase's pseudosubstrate domain can function as potent and specific competitive inhibitors. eurogentec.com When introduced into a cell or an in vitro system, these exogenous pseudosubstrate peptides compete with endogenous substrates for binding to the kinase's active site. sigmaaldrich.com By occupying the active site, the peptide inhibitor prevents the enzyme from phosphorylating its natural targets, thus inhibiting its signaling pathway. nih.govnih.gov This principle has been widely exploited to create inhibitory tools for studying various kinases, including PKCζ. nih.gov

Design Considerations and Structural Features of PKCζ Pseudosubstrate Peptides

The most commonly used PKCζ pseudosubstrate inhibitor is a peptide known as the zeta-inhibitory peptide (ZIP). nih.govnih.gov Its design is based on the primary amino acid sequence of the pseudosubstrate region found within the N-terminal regulatory domain of PKCζ. eurogentec.com This sequence, SIYRRGARRWRKL, is crucial for its inhibitory action as it mimics the substrate binding motif. sigmaaldrich.comnih.gov To be effective as a research tool in cellular studies, this basic peptide structure requires modifications to enable its delivery into intact cells and to enhance its utility.

A primary challenge in using peptide-based inhibitors is their general inability to cross the plasma membrane. To overcome this, PKCζ pseudosubstrate peptides are frequently synthesized with attached cell-penetrating motifs.

Myristoylation : A common strategy is the N-terminal attachment of a myristoyl group, a 14-carbon saturated fatty acid. nih.gov This lipid modification increases the peptide's hydrophobicity, facilitating its passive diffusion across the cell membrane. nih.govnih.gov The myristoylated form of ZIP (myr-ZIP) is one of the most extensively used tools to study PKCζ function in living cells. nih.gov

Vector Peptides : Another approach involves linking the inhibitory peptide to a cell-penetrating peptide (CPP) that can actively transport it into the cell. rndsystems.comrndsystems.com One such vector is the Antennapedia peptide, derived from a Drosophila transcription factor. rndsystems.comrndsystems.com The PKCζ pseudosubstrate is chemically linked, often via a reducible disulfide bridge, to the Antennapedia peptide. Once inside the cell, the disulfide bond is cleaved by the reducing environment of the cytoplasm, releasing the active inhibitor peptide. rndsystems.comrndsystems.com

Table 1. Strategies for Cellular Delivery of PKCζ Pseudosubstrate
Modification StrategyDescriptionMechanism of EntryExample
MyristoylationCovalent attachment of a myristoyl fatty acid chain to the N-terminus of the peptide.Increases lipophilicity, facilitating passive diffusion across the plasma membrane.myr-ZIP nih.gov
Antennapedia Peptide ConjugationThe pseudosubstrate peptide is linked to the 16-amino acid Antennapedia homeodomain peptide.The Antennapedia peptide actively translocates across the cell membrane, carrying the inhibitor with it.Antp-PKCζ-PS rndsystems.com

Beyond improving cellular uptake, other chemical modifications can be introduced to refine the pseudosubstrate peptide as a research tool. While specific modifications for the PKCζ pseudosubstrate are focused on delivery, the general field of peptide chemistry allows for alterations that can, in principle, enhance stability and specificity. For instance, substituting L-amino acids with D-amino acids can increase resistance to degradation by cellular proteases, prolonging the peptide's half-life. Furthermore, cyclization of the peptide can constrain its conformation, potentially increasing its binding affinity and specificity for the target kinase. The primary modification reported for PKCζ pseudosubstrate remains the addition of cell-penetrating moieties. ox.ac.uk

Specificity and Potential Off-Target Interactions of PKCζ Pseudosubstrate Inhibitors

While designed for PKCζ, pseudosubstrate inhibitors like ZIP are not perfectly specific and can interact with other molecules, leading to off-target effects. This is a critical consideration when interpreting experimental results obtained using these tools.

The PKC family has multiple isoforms grouped into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). nih.gov PKCζ belongs to the atypical subfamily, which also includes PKCι/λ. nih.govmolbiolcell.org

Atypical PKC Isoforms : The pseudosubstrate sequences of PKCζ and PKCι/λ are identical. nih.gov Consequently, inhibitors based on this sequence, such as ZIP, cannot distinguish between these two isoforms and will inhibit both. molbiolcell.org

Conventional and Novel PKC Isoforms : Although the pseudosubstrate domains of different PKC subfamilies have sequence variations, they retain several conserved residues. nih.gov Studies have demonstrated that ZIP can bind to and interact with conventional and novel PKC isoforms, not just the atypical ones. nih.govnih.gov For example, ZIP was shown to have an apparent binding affinity for PKCα (a conventional isoform) that was comparable to its affinity for PKCζ and its constitutively active form, PKMζ. nih.gov This promiscuous binding suggests that high concentrations of the inhibitor could affect signaling pathways mediated by multiple PKC family members. nih.govnih.gov

Table 2. Documented Cross-Reactivity of PKCζ Pseudosubstrate (ZIP)
PKC Isoform(s)SubfamilyNature of InteractionReference
PKCι/λAtypicalInhibition due to identical pseudosubstrate sequence. nih.govmolbiolcell.org
PKCαConventionalBinds with an apparent affinity similar to that for PKCζ. Can disrupt protein-protein interactions. nih.gov
Other Conventional & Novel PKCsConventional, NovelDemonstrated interaction and binding in experimental assays. nih.govnih.gov

Increasing evidence indicates that the effects of PKCζ pseudosubstrate peptides are not always due to the inhibition of kinase activity. These kinase-independent actions represent significant off-target effects.

Disruption of Protein-Protein Interactions : ZIP has been shown to interfere with the subcellular targeting of other PKC isoforms. For instance, it potently disrupts the interaction between PKCα and the A-kinase anchoring protein (AKAP) 79, which is crucial for localizing PKCα within the cell. nih.govnih.gov This effect is independent of inhibiting PKCα's catalytic activity. nih.gov

Direct Channel Activation : In retinal pigment epithelium cells, the myristoylated PKCζ pseudosubstrate was found to induce glutamate (B1630785) release by activating the Bestrophin 1 (Best1) Ca2+-dependent Cl- channel. nih.gov This effect occurred without any detectable change in PKCζ activity, indicating a direct, kinase-independent action on the channel or an upstream calcium signaling pathway. nih.gov

Non-specific Cytotoxicity : Studies in acute lymphoblastic leukemia cell lines showed that the cytotoxic effects of the PKCζ pseudosubstrate only occurred at high concentrations and did not correlate with the expression levels of PKCζ or PKMζ. researchgate.net This suggests the observed cell death was due to a non-specific, off-target mechanism rather than targeted inhibition of PKCζ. researchgate.net

These findings highlight that cellular responses to PKCζ pseudosubstrate inhibitors must be interpreted with caution, as the observed phenotype may result from cross-reactivity with other kinases or from entirely kinase-independent effects. nih.gov

Methodological Paradigms for Investigating Pkcζ Function Using Pseudosubstrate Inhibitors

Biochemical Assays for In Vitro PKCζ Activity Modulation

Biochemical assays are fundamental for characterizing the direct interaction between a pseudosubstrate inhibitor and the PKCζ enzyme. These in vitro systems provide a controlled environment to quantify the inhibitor's potency and mechanism of action, free from the complexities of a cellular environment.

A common approach involves in vitro kinase assays, where the activity of purified recombinant PKCζ is measured in the presence of varying concentrations of the pseudosubstrate inhibitor. nih.gov The basic principle of these assays is to quantify the phosphorylation of a known PKCζ substrate. The reduction in substrate phosphorylation in the presence of the inhibitor is then used to determine its inhibitory capacity. A popular method is the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction; a decrease in luminescence correlates with increased inhibition of the kinase. promega.com

The PKCζ pseudosubstrate inhibitor is a selective, reversible, and substrate-competitive inhibitor, meaning it competes with the substrate for binding to the active site of the enzyme and does not compete with ATP. merckmillipore.comsigmaaldrich.comsigmaaldrich.com The non-myristoylated form of the peptide is generally not cell-permeable and is therefore primarily used in these in vitro kinase assays. merckmillipore.comsigmaaldrich.com

It is important to note that while designed to be specific for PKCζ, some pseudosubstrate inhibitors, such as the widely used ζ-inhibitory peptide (ZIP), have been shown to interact with other PKC isoforms, including conventional and novel PKCs. nih.govnih.gov This promiscuity highlights the importance of careful interpretation of results and the use of multiple investigative techniques to confirm findings. nih.govnih.gov

Table 1: In Vitro Inhibition of PKC Isoforms by Pseudosubstrate Inhibitors

Inhibitor Target PKC Isoform Other Affected PKC Isoforms Assay Type Key Findings Reference
ζ-inhibitory peptide (ZIP) PKMζ/PKCζ Conventional and novel PKCs In vitro kinase activity assay ZIP interacts with multiple PKC isoforms, not just atypical ones. nih.gov
myr-ZIP PKMζ PKCα In vitro kinase activity assay myr-ZIP incompletely inhibited PKCα, while myr-SCR (scrambled control) also showed inhibitory effects. nih.gov
ζ-Stat PKCζ PKCι In vitro kinase assay with MBP as substrate Showed 51% inhibition of PKCζ at 5 μM, but only 13% inhibition of PKCι at 20 μM. nih.gov

Cellular Applications in Cultured Systems

To understand the role of PKCζ in cellular pathways, researchers utilize cell-permeable versions of the pseudosubstrate inhibitor, typically by attaching a myristoyl group, which enhances membrane permeability. echelon-inc.commerckmillipore.com These modified peptides can be introduced into cultured cells to observe the downstream consequences of PKCζ inhibition.

Cultured cell lines provide a homogenous and reproducible system to dissect specific signaling cascades involving PKCζ. For instance, studies in Caco-2 cell monolayers, a model for the intestinal barrier, have used a myristoylated PKCζ pseudosubstrate to investigate the role of this kinase in tight junction regulation. researchgate.net Inhibition of PKCζ was shown to disrupt tight junctions, leading to increased paracellular permeability. researchgate.net

In other studies, the PKCζ pseudosubstrate has been used to probe its involvement in cancer-related pathways. For example, its effect on cell proliferation has been examined in various cancer cell lines, including those from acute lymphoblastic leukemia (ALL). researchgate.net Furthermore, in HEK293 cells, the pseudosubstrate inhibitor has been employed to study the interaction of PKCζ with other proteins and its role in specific signaling events. nih.gov

Table 2: Cellular Effects of PKCζ Pseudosubstrate Inhibition in Cell Lines

Cell Line Pseudosubstrate Inhibitor Pathway Investigated Observed Effect Reference
Caco-2 50 μM PKCζ-PS Tight junction barrier function Disruption of tight junctions, increased paracellular flux of FITC-inulin. researchgate.net
KASUMI-2, 697, THP-1 (ALL and AML cell lines) PKCζ pseudosubstrate Cytotoxicity Cytotoxicity observed only at concentrations above 2 μM, with no specificity for high PKC/Mζ-expressing cells. researchgate.net
HEK293 myr-ZIP PKCα interaction with AKAP79 Potently disrupted the interaction. nih.gov
Intact adipocytes Myristoylated PKCζ pseudosubstrate Insulin-stimulated glucose transport Inhibition of insulin-stimulated glucose transport with an EC50 of 10-20 µM. merckmillipore.com

Primary cell cultures and ex vivo tissue explants offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines. The use of PKCζ pseudosubstrate inhibitors in these systems can provide more physiologically relevant insights.

For example, in primary cultures of sensory neurons, a PKCζ pseudosubstrate was used to demonstrate that crotalphine, a peptide with analgesic properties, increases the activation of ERK1/2 and JNK-MAPKs in a PKCζ-dependent manner. mdpi.com This finding implicates the PKCζ-MAPK signaling pathway in the mechanism of crotalphine-induced antinociception. mdpi.com While the provided search results focus heavily on cell lines and in vivo models, the principles of using cell-permeable pseudosubstrate inhibitors are directly applicable to primary cultures and tissue explants to study a wide range of PKCζ-mediated processes in a more native context.

Application in Preclinical Animal Model Systems

The final frontier for testing the physiological and behavioral relevance of PKCζ function is in living organisms. Preclinical animal models allow for the investigation of the kinase's role in complex processes such as memory, pain, and addiction.

A key challenge in using peptide-based inhibitors in vivo is ensuring their delivery to the target tissue in sufficient concentrations. For studies focusing on the central nervous system, direct administration into specific brain regions is often employed. This can be achieved through microinjections or, for sustained inhibition, through the implantation of osmotic pumps that provide a continuous infusion of the pseudosubstrate inhibitor. researchgate.net For investigating spinal cord-related functions, such as pain processing, intrathecal injection is a common delivery method. mdpi.com These targeted delivery methods bypass the blood-brain barrier and allow for precise anatomical localization of the inhibitor's effects.

The in vivo application of PKCζ pseudosubstrate inhibitors has yielded significant insights into the role of this kinase in various physiological and behavioral phenomena. A substantial body of research has focused on the role of a constitutively active form of PKCζ, known as PKMζ, in the maintenance of long-term memory. nih.govnih.govnih.govnih.gov The administration of the ζ-inhibitory peptide (ZIP) into the hippocampus has been shown to erase established long-term memories in tasks such as place avoidance and trace eyeblink conditioning. nih.govplos.org

In the context of addiction, studies have demonstrated that both continuous and acute administration of ZIP can disrupt cocaine sensitization, a non-associative form of memory related to addiction. researchgate.net Furthermore, research into pain mechanisms has shown that intrathecal administration of a PKCζ pseudosubstrate can abolish the analgesic effect of crotalphine, indicating a role for spinal PKCζ in pain modulation. mdpi.com

Table 3: In Vivo Effects of PKCζ Pseudosubstrate Inhibition in Animal Models

Animal Model Delivery Method Pseudosubstrate Inhibitor Behavioral/Physiological Assessment Key Findings Reference
Mice Osmotic pumps (continuous) or single injection ZIP Cocaine-induced locomotor sensitization Continuous ZIP administration blocked cocaine sensitization; a single application impaired its development. researchgate.net
Rats Intrathecal injection PKCζ pseudosubstrate (3 µg) Crotalphine-induced analgesia (paw pressure test) Completely abolished the analgesic effect of crotalphine. mdpi.com
Rats Injection into the dorsal hippocampus ZIP Long-term memory retention (active place avoidance) Eliminated the retention of long-term memory. nih.gov
Mice Injection into the hippocampus ZIP Trace eyeblink conditioning Disrupted the correct retrieval of conditioned responses. plos.org

Elucidating the Cellular and Molecular Roles of Pkcζ Via Pseudosubstrate Inhibition

Regulation of Cell Proliferation, Differentiation, and Apoptosis

PKCζ has been identified as a critical regulator of cell proliferation, differentiation, and apoptosis. molbiolcell.org The specific role of PKCζ, however, can be context-dependent, acting as either a promoter or an inhibitor of these processes in different cell types and under various stimuli.

Inhibition of PKCζ using a myristoylated pseudosubstrate peptide has been shown to stimulate DNA synthesis and up-regulate proliferation in hypoxic vascular fibroblasts. molbiolcell.org This suggests that in this context, PKCζ acts as a proliferation-suppressing kinase. molbiolcell.org Conversely, in other cell types like NIH3T3 cells and endothelial cells, PKCζ is reported to mediate proliferation. molbiolcell.org For instance, the proliferative action of glucagon-like peptide-1 (GLP-1) in pancreatic β-cells is suppressed by a PKCζ pseudosubstrate inhibitor, indicating that PKCζ activation is necessary for GLP-1-induced proliferation in these cells. diabetesjournals.org

The involvement of PKCζ in cell cycle regulation is linked to its ability to influence key cell cycle proteins. It can mediate the transcriptional activation of cyclin D1 and induce the phosphorylation and subsequent degradation of the cyclin-dependent kinase inhibitor p21Cip1. nih.gov Blockade of PKCζ activity in HaCaT cells has been associated with a reduction in cyclin D1 and cyclin E levels, leading to cell cycle progression inhibition. nih.gov

PKC isoforms are also key players in the intricate balance between cell survival and apoptosis. nih.govresearchgate.net While PKCδ is often considered a pro-apoptotic kinase, the broader PKC family, including PKCζ, participates in these cellular fate decisions. nih.govresearchgate.net For example, activation of NF-κB, a pathway known to have anti-apoptotic functions, can be modulated by PKCζ. diabetesjournals.org

Cellular ProcessCell TypeEffect of PKCζ Pseudosubstrate InhibitionInferred Role of PKCζReference
ProliferationVascular Fibroblasts (Hypoxic)Increased DNA synthesisSuppresses proliferation molbiolcell.org
ProliferationPancreatic β-Cells (GLP-1 stimulated)Suppressed proliferationMediates proliferation diabetesjournals.org
Cell CycleHaCaT CellsReduced cyclin D1/E levels, cell cycle arrestPromotes cell cycle progression nih.gov

Modulation of Cell Polarity, Migration, and Adhesion Processes

PKCζ is a key component of the cellular machinery that governs cell polarity, migration, and adhesion. spandidos-publications.comnih.gov It is often found as part of the Par complex, which is crucial for establishing cell polarity in various contexts, including the directed migration of cells. nih.gov Inhibition of PKCζ has been shown to result in random, non-directed cell migration, highlighting its importance in maintaining a migratory front. nih.gov

The influence of PKCζ on migration is closely tied to its regulation of the cytoskeleton and focal adhesions. nih.gov Focal adhesions are dynamic structures that mediate the connection between the cell and the extracellular matrix, and their turnover is essential for cell movement. nih.govresearchgate.net PKCζ regulates the cellular organization of the acto-myosin cytoskeleton and focal adhesion assembly. nih.gov Specifically, it can phosphorylate lethal giant larvae 1 (Lgl1), affecting its interaction with non-muscle myosin IIA (NMIIA) and thereby influencing stress fiber formation and focal adhesion maturation. nih.gov

Studies have demonstrated that integrin-mediated adhesion can regulate cell polarity and membrane protrusion through the Rho family of GTPases, a pathway where PKCζ is a known player. semanticscholar.org The establishment of front-rear polarization in migrating cells is dependent on PKCζ, which controls the localization and assembly of cytoskeletal components required for both protrusion at the leading edge and retraction at the trailing edge. nih.gov

ProcessKey FindingEffect of PKCζ InhibitionReference
Cell PolarityPKCζ is part of the Par complex essential for establishing front-rear polarity.Induces random, non-directed cell migration. nih.gov
Cell MigrationRegulates the organization of the acto-myosin cytoskeleton.Disrupts directed cell migration. nih.gov
Cell AdhesionControls focal adhesion assembly and maturation.Affects the dynamics of cell-matrix adhesions. nih.govresearchgate.net

Involvement in Specific Signal Transduction Pathways

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. tmc.educellsignal.comcreative-diagnostics.com PKCζ is a known downstream effector of PI3K. diabetesjournals.org The lipid products generated by PI3K can directly or indirectly lead to the activation of PKCζ. molbiolcell.org Once activated, Akt (also known as Protein Kinase B) phosphorylates a wide range of substrates, promoting cell survival and proliferation. cellsignal.comcreative-diagnostics.com

The interplay is complex, with evidence suggesting that PKC isoforms can also negatively regulate the PI3K pathway. tmc.edu Studies using PKC inhibitors have shown an associated increase in Akt phosphorylation and activity, implying a suppressive role for PKC on PI3K signaling. tmc.edu Specifically, an inducible physical association has been demonstrated between PKCζ and Akt, which is accompanied by a reduction in Akt activity. tmc.edu This suggests a feedback mechanism where PKCζ, once activated downstream of PI3K, can in turn modulate the activity of key components of the PI3K pathway.

Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for transducing extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov PKCζ functions as an important upstream regulator of the MAPK/ERK cascade in response to various stimuli. molbiolcell.org

In hypoxic fibroblasts, the inhibition of PKCζ with a pseudosubstrate inhibitor leads to persistent phosphorylation of ERK1/2, which contributes to increased proliferation. molbiolcell.org This indicates that under normal hypoxic conditions, PKCζ plays a role in the dephosphorylation and inactivation of ERK1/2, possibly by regulating MAPK phosphatase-1 (MKP-1). molbiolcell.org In other contexts, such as TNFα-stimulated keratinocytes, PKCζ is also an important regulator of signaling through the NF-κB and MAPK pathways. spandidos-publications.com However, in EPEC-infected intestinal epithelial cells, the use of a myristoylated PKCζ pseudosubstrate had no effect on ERK stimulation, suggesting that in this specific system, PKCζ and ERK activation are independent events. physiology.org

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, cell survival, and immunity. nih.gov Atypical PKCs, particularly PKCζ, have long been implicated as positive regulators of NF-κB activation. spandidos-publications.comnih.gov The use of pseudosubstrate inhibitors has been instrumental in confirming this role. physiology.orgnih.gov

In a model of enteropathogenic E. coli (EPEC) infection, a myristoylated PKCζ pseudosubstrate significantly suppressed the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. physiology.org IκBα degradation is a critical step for the nuclear translocation and activation of NF-κB. PKCζ can regulate this process by interacting with and activating IκB kinase (IKK), the kinase responsible for phosphorylating IκBα. physiology.org Similarly, in TNFα-stimulated keratinocytes and macrophages, a PKCζ pseudosubstrate inhibitor was shown to suppress NF-κB activation, partly by preventing the nuclear transport of the p65 subunit of NF-κB. spandidos-publications.com Genetic disruption of PKCζ has also been found to impair NF-κB activation, further solidifying its role as a key upstream regulator in this pathway. ahajournals.org

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, with its dysregulation often linked to cancer. nih.gov The central player, β-catenin, acts as a transcriptional co-activator when it translocates to the nucleus. mdpi.com Recent studies have uncovered a complex and sometimes contradictory role for PKCζ in modulating this pathway.

In doxorubicin-induced cardiotoxicity, PKCζ appears to act as an upstream suppressor of Wnt/β-catenin signaling. nih.gov Inhibition of PKCζ activity with a pseudosubstrate inhibitor was found to be cardioprotective, and co-immunoprecipitation experiments revealed a direct interaction between PKCζ and β-catenin. nih.gov In this model, PKCζ overexpression exacerbated cardiac injury, an effect that was suppressed by activating the Wnt/β-catenin pathway. nih.gov

Conversely, in tumoral colon cell lines, PKCζ was identified as a positive modulator of the canonical Wnt pathway. nih.gov Pharmacological inhibition of PKCζ with a pseudosubstrate blocked the constitutive transcriptional activity of β-catenin, reduced cell proliferation, and decreased the expression of the Wnt target gene c-myc. nih.gov In this context, PKCζ activity was shown to regulate the nuclear localization of β-catenin, with inhibition leading to a rapid export of β-catenin from the nucleus. nih.gov This suggests that the regulatory role of PKCζ on Wnt/β-catenin signaling is highly dependent on the specific cellular and pathological context. Furthermore, Wnt5a, a non-canonical Wnt ligand, has been shown to regulate p300/β-catenin interactions in a PKC-dependent manner, likely involving PKCζ, to promote adult progenitor cell differentiation. researchgate.net

Other Downstream Effectors and Regulatory Networks

The inhibitory action of the PKCζ pseudosubstrate has been instrumental in dissecting the complex regulatory networks governed by this atypical protein kinase C isoform. Beyond its well-established roles, PKCζ, through its interaction with various downstream effectors, modulates critical cellular processes such as cell polarity and gene transcription.

One of the key regulatory hubs involving PKCζ is the Par polarity complex, which includes the partitioning-defective 6 (Par6) protein. The Par6-PKCζ complex is a central regulator of cell polarization. nih.gov Studies in migrating astrocytes have revealed that the activation of this complex by the small GTPase Cdc42 is essential for establishing the leading edge. The use of a PKCζ pseudosubstrate inhibitor (PKCζ-PS) was shown to prevent the formation of Dlg1 (Discs large homolog 1) puncta in the plasma membrane at the leading edge and inhibit the association of the adenomatous polyposis coli (APC) protein with microtubule plus ends. nih.gov This indicates that PKCζ activity is required for spatially regulating both APC and Dlg1, which are crucial for polarizing the microtubule cytoskeleton during directed cell migration. nih.gov

PKCζ also plays a significant role in inflammatory and survival pathways through its influence on the nuclear factor-κB (NF-κB) signaling cascade. cofc.edunih.gov Pharmacological and pseudosubstrate inhibitors have suggested that atypical PKCs are positive regulators of NF-κB. cofc.edunih.gov Research has shown that PKCζ can control NF-κB's transcriptional activity by phosphorylating the RelA/p65 subunit. nih.gov Furthermore, PKCζ is implicated in chromatin remodeling during inflammation. In response to inflammatory stimuli like cigarette smoke and lipopolysaccharide (LPS), PKCζ mediates the interaction between RelA/p65 and the CREB-binding protein (CBP). nih.gov The use of a myristoylated PKCζ pseudosubstrate peptide inhibitor was found to attenuate the acetylation of RelA/p65 and the subsequent release of pro-inflammatory cytokines, such as IL-8, in human monocytic cells. nih.gov This highlights a critical role for PKCζ in linking inflammatory signals to histone modifications and gene expression.

Model SystemPseudosubstrate EffectDownstream Effector/PathwayKey Finding
Migrating AstrocytesInhibited formation of Dlg1 puncta and APC association with microtubules. nih.govPar6-Cdc42 PathwayPKCζ activity is crucial for the spatial regulation of Dlg1 and APC to control cell polarization. nih.gov
Human Monocytic Cells (MonoMac6)Attenuated CSE- and LPS-induced RelA/p65 acetylation and IL-8 release. nih.govNF-κB Signaling / Chromatin RemodelingPKCζ mediates pro-inflammatory responses by regulating the interaction between CBP and RelA/p65. nih.gov

Contributions to Metabolic Regulation and Glucose Homeostasis

The PKCζ pseudosubstrate has been a valuable tool for investigating the role of atypical PKCs in metabolic processes, particularly in insulin-stimulated glucose uptake. nih.gov PKCζ is considered a downstream effector in the insulin (B600854) signaling pathway, and its dysregulation has been linked to insulin resistance. nih.gov

Studies in various cell models have demonstrated that insulin stimulation leads to the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a critical step for glucose uptake into cells like adipocytes and muscle cells. nih.govnih.gov Research using a cell-permeable PKCζ pseudosubstrate inhibitor has shown that blocking PKCζ activity can significantly inhibit insulin-stimulated glucose transport. nih.govresearchgate.net The mechanism appears to involve the regulation of the actin cytoskeleton. Insulin promotes the colocalization of PKCζ with actin, and inhibition of PKCζ with the pseudosubstrate alleviates insulin-induced changes in actin remodeling and subsequent GLUT4 translocation. nih.gov

However, the precise role of specific PKC isoforms can be complex and context-dependent. For instance, one study in 3T3-L1 adipocytes found that a myristoylated PKCζ/λ peptide inhibitor did not elevate the rate of glucose uptake, whereas an inhibitor for PKCβII significantly increased it, suggesting distinct roles for different PKC subfamilies. oup.com Conversely, other research in cultured human adipocytes provided convincing evidence that atypical PKCs (aPKCs) are indeed crucial for insulin-stimulated glucose transport. researchgate.net In that study, a PKC-zeta pseudosubstrate effectively inhibited this process. researchgate.net These findings collectively suggest that while PKCζ is an important mediator of insulin's effects on glucose transport, its specific contribution may be integrated with signals from other PKC isoforms. nih.gov

Cell ModelPseudosubstrate EffectInvestigated ProcessKey Finding
CHO-K1 CellsAlleviated insulin-induced GLUT4 translocation and actin remodeling. nih.govInsulin-stimulated Glucose TransportPKCζ mediates insulin's effect on GLUT4 translocation through its interaction with the actin cytoskeleton. nih.gov
Human Adipocytes (cultured)Inhibited insulin-stimulated glucose transport. researchgate.netInsulin SignalingAtypical PKCs play a significant role in insulin-stimulated glucose transport in human adipocytes. researchgate.net
3T3-L1 AdipocytesDid not elevate the rate of glucose uptake. oup.comBasal Glucose TransportDemonstrates specificity, as the PKCβC2–4 peptide inhibitor did increase glucose uptake in the same study. oup.com

Roles in Immune and Inflammatory Cell Function

The PKCζ pseudosubstrate has been employed to elucidate the functions of PKCζ in various immune and inflammatory cells, revealing its involvement in processes like chemotaxis, degranulation, and cytokine secretion.

In neutrophils, a key component of the innate immune system, migration towards chemoattractants is a critical function. Research has shown that a PKCζ pseudosubstrate inhibitor significantly attenuates IL-8-induced neutrophil chemotaxis. nih.gov This suggests that PKCζ plays a key role in the signaling pathways that direct neutrophil migration toward sites of inflammation. nih.gov Furthermore, studies have implicated PKCζ in the regulation of histone deimination, a process required for the formation of neutrophil extracellular traps (NETs), which are web-like structures of chromatin released by neutrophils to trap and kill pathogens. frontiersin.org The PKCζ inhibitor was found to dramatically decrease histone deimination and impair NETosis, indicating its essential role in this unique antimicrobial defense mechanism. frontiersin.org

The role of PKCζ in mast cells, central players in allergic reactions, is more complex. A study using a myristoylated PKCζ pseudosubstrate (zeta-PS) found that it induced degranulation in a human mast cell line (HMC-1). nih.gov However, this effect was independent of PKCζ kinase activity. Instead, the peptide triggered an increase in intracellular calcium via a pathway involving Gαi/o, phospholipase C (PLC), and the IP3 receptor. nih.gov This finding highlights the potential for off-target or kinase-independent effects of pseudosubstrate peptides.

In the context of infection-induced inflammation, PKCζ pseudosubstrate has been shown to reduce the secretion of pro-inflammatory cytokines. In lung epithelial cells infected with the fungus Paracoccidioides brasiliensis, the PKCζ pseudosubstrate inhibitor was among several PKC inhibitors that significantly reduced the levels of IL-6 and IL-8. nih.gov

Cell TypePseudosubstrate EffectCellular ProcessKey Finding
Human NeutrophilsSignificantly inhibited IL-8 induced migration. nih.govChemotaxisPKCζ is implicated in the regulation of neutrophil migration. nih.gov
Human NeutrophilsDramatically decreased histone deimination and impaired NETosis. frontiersin.orgNET FormationActivation of PKCζ is required for the induction of histone deimination during NETosis. frontiersin.org
Human Mast Cells (HMC-1)Induced degranulation and increased intracellular Ca2+. nih.govDegranulationThe pseudosubstrate peptide can induce degranulation through a PKCζ-independent pathway involving Gαi/o and PLC. nih.gov
Human Lung Epithelial Cells (A549)Reduced secretion of IL-6 and IL-8 during fungal infection. nih.govCytokine SecretionPKCζ is involved in the inflammatory cytokine response of epithelial cells to fungal pathogens. nih.gov

Research into Neurobiological Processes and Synaptic Plasticity

The PKCζ pseudosubstrate, widely known in neuroscience as zeta inhibitory peptide (ZIP), has been a central and controversial tool in the study of memory and synaptic plasticity. nih.govnih.gov Research has heavily focused on its interaction with Protein Kinase M zeta (PKMζ), a constitutively active isoform of PKCζ, which was long considered a key molecule for the maintenance of long-term potentiation (LTP) and long-term memory (LTM). nih.govnih.gov

Numerous studies have demonstrated that the application of ZIP can reverse established LTP and impair or erase a wide range of established long-term memories, including spatial, fear, and object recognition memories. nih.govnih.govfrontiersin.orgresearchgate.net The proposed mechanism involves PKMζ's role in maintaining synaptic strength, partly by preventing the endocytosis (removal from the synapse) of AMPA receptors. nih.govnih.gov By inhibiting PKMζ, ZIP was thought to promote the removal of these receptors, thereby weakening the synapse and erasing the memory trace. nih.gov

However, the specificity and mechanism of action of ZIP have been subjects of intense debate. nih.govnih.gov Foundational studies reported that ZIP still impairs LTP and memory in mice genetically engineered to lack PKMζ, strongly suggesting that ZIP acts on other targets. nih.govresearchgate.net This has led to the hypothesis that other PKC isoforms, such as PKCι/λ, might compensate for the loss of PKMζ or are also targets of ZIP. nih.gov Further complicating the interpretation of ZIP's effects, some research has shown that at concentrations used in memory studies, ZIP can profoundly suppress spontaneous neural activity, an effect comparable to local anesthetics like lidocaine. nih.gov This raises the possibility that the observed memory impairments could be a consequence of general neural silencing rather than a specific disruption of a memory maintenance molecule. Despite the controversy, research with ZIP has been pivotal in driving the field forward, highlighting the complexity of the molecular mechanisms that sustain long-term memory. nih.govnih.gov

Research AreaModel SystemPseudosubstrate (ZIP) EffectKey Finding/Controversy
Long-Term Potentiation (LTP)Rodent Hippocampal SlicesReverses established LTP. nih.govnih.govInitially attributed to PKMζ inhibition, but also occurs in PKMζ-null mice, questioning its specificity. nih.govresearchgate.net
Long-Term Memory (LTM)Rats, MiceErases various forms of established long-term memory (e.g., spatial, fear, object recognition). nih.govfrontiersin.orgThe effect is proposed to occur via disruption of AMPA receptor trafficking, but nonspecific neural silencing is a major confound. nih.govnih.gov
AMPA Receptor TraffickingRodent Perirhinal CortexImpairment of object recognition memory was prevented by blocking GluA2 endocytosis. nih.govSuggests ZIP impairs memory and LTP by promoting the endocytosis of GluA2-containing AMPA receptors. nih.gov
Neural ActivityAnesthetized RatsProfoundly reduced spontaneous hippocampal local field potentials. Raises the possibility that ZIP's behavioral effects are due to nonspecific neural inactivation rather than specific memory erasure. nih.gov

Insights into Disease Pathogenesis Research Through Pkcζ Pseudosubstrate Inhibition

Investigations in Oncological Disease Models

The role of PKCζ in cancer is complex, with studies suggesting both oncogenic and tumor-suppressive functions depending on the cellular context. nih.govcornell.edu Inhibition of PKCζ using its pseudosubstrate has provided critical insights into its contribution to tumorigenesis.

In certain cancer models, PKCζ has been shown to promote cell proliferation and survival. For instance, in some breast cancer and acute lymphoblastic leukemia cell lines, elevated levels of PKCζ are associated with the disease state. researchgate.net Research indicates that PKCζ can be involved in metabolic reprogramming in tumor cells, allowing them to adapt and proliferate under nutrient stress. cornell.edu The inhibition of PKCζ in such models has been observed to decrease cell viability and migratory behaviors. frontiersin.org Specifically, studies in clear cell ovarian carcinoma have shown that inhibiting PKCζ can disrupt the PKC-ζ/Ect2/Rac1 signaling pathway, which is involved in cell invasion. frontiersin.org

Conversely, other studies have positioned PKCζ as a tumor suppressor. In colon cancer, lower levels of PKCζ have been correlated with a poor prognosis. nih.gov Loss of PKCζ in intestinal cells has been found to promote metabolic reprogramming that supports tumorigenesis. nih.govcornell.edu These findings highlight the context-dependent role of PKCζ in cancer and the utility of its pseudosubstrate inhibitor in dissecting these varied functions. While pseudosubstrate inhibitors have been widely used, some research suggests that they may lack specificity for individual PKC isoforms, indicating a need for careful interpretation of results. nih.gov

Table 1: Research Findings in Oncological Disease Models

Disease Model Role of PKCζ Observed Effects of PKCζ Pseudosubstrate Inhibition
Clear Cell Ovarian Carcinoma Promotes invasion and migration through the PKC-ζ/Ect2/Rac1 pathway. frontiersin.org Decreased invasive behavior of cancer cells. frontiersin.org
Acute Lymphoblastic Leukemia Overexpressed in certain subtypes. researchgate.net Reduced cell viability in cell lines with high PKCζ expression. researchgate.net
Colon Cancer Acts as a tumor suppressor; low levels correlate with poor prognosis. nih.govcornell.edu Not directly studied, but loss of PKCζ function promotes tumorigenesis. nih.govcornell.edu
Breast Cancer Implicated as an oncogene, promoting proliferation and metastasis. researchgate.net Knockdown of related proteins diminishes proliferation and metastasis. researchgate.net

Studies in Neurodegenerative Disorder Models

PKCζ is involved in critical neuronal functions, including memory consolidation and maintenance. nih.gov Its dysregulation has been linked to the pathology of neurodegenerative diseases like Alzheimer's.

In the context of Alzheimer's disease, research suggests a complex role for PKC isoforms. Amyloid-β (Aβ), a hallmark of Alzheimer's, can downregulate the activity of some PKC isoforms by binding to their pseudosubstrate domain. nih.gov This disruption can impair the clearance of Aβ, creating a detrimental feedback loop. While some PKC isoforms are protective, others may contribute to cognitive decline. nih.gov Specifically, PKCζ has been identified as a contributor to memory consolidation. nih.gov Transgenic animal models lacking PKCζ have shown disrupted memory formation and recall. nih.gov The use of pseudosubstrate inhibitors in neuronal models helps to elucidate the specific contributions of PKCζ to synaptic plasticity and its potential role in the neurodegenerative process.

Table 2: Research Findings in Neurodegenerative Disorder Models

Disease Model Role of PKCζ Observed Effects of PKCζ Pseudosubstrate Inhibition
Alzheimer's Disease Contributes to memory consolidation and maintenance. nih.gov Not explicitly detailed, but knockout models show memory disruption. nih.gov
General Memory Models Involved in long-term memory formation. nih.gov Inhibition can impair synaptic plasticity and memory. nih.gov

Research in Metabolic Dysfunction Models

PKCζ is a key component of the insulin (B600854) signaling pathway, and its dysfunction is strongly associated with insulin resistance, a hallmark of type 2 diabetes. dntb.gov.uayoutube.com The PKCζ pseudosubstrate inhibitor has been instrumental in clarifying its role in metabolic regulation.

In skeletal muscle cells, insulin stimulates the activation of PKCζ, which is a necessary step for the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enabling glucose uptake. dntb.gov.uanih.gov Studies have shown that in individuals with obesity and type 2 diabetes, insulin-stimulated PKCζ activity is reduced in skeletal muscle. dntb.gov.ua The use of a cell-permeable PKCζ pseudosubstrate peptide has been shown to inhibit insulin-mediated glucose transport and GLUT4 translocation in muscle cell models. dntb.gov.uanih.gov This demonstrates the critical role of PKCζ in insulin-stimulated glucose metabolism. Overexpression of PKCζ in muscle cells can mimic the effects of insulin on glucose uptake, an effect that is abolished by the pseudosubstrate inhibitor. dntb.gov.uanih.gov These findings establish PKCζ as a crucial mediator of insulin's metabolic effects.

Table 3: Research Findings in Metabolic Dysfunction Models

Disease Model Role of PKCζ Observed Effects of PKCζ Pseudosubstrate Inhibition
Type 2 Diabetes / Insulin Resistance Mediates insulin-stimulated glucose transport in skeletal muscle. dntb.gov.uanih.gov Reduced activity is observed in insulin-resistant states. dntb.gov.ua Inhibits insulin-induced glucose uptake and GLUT4 translocation. dntb.gov.uanih.gov
Obesity Implicated in obesity-induced inflammation and subsequent insulin resistance. nih.gov Not directly detailed, but PKCζ is a target for mitigating inflammation. nih.gov

Analysis in Inflammatory and Immune-Mediated Disease Models

PKCζ is a significant regulator of inflammatory and immune responses, primarily through its involvement in the nuclear factor-κB (NF-κB) signaling pathway. nih.govcofc.edu

PKCζ can act as a positive regulator of NF-κB by phosphorylating the p65 subunit, which is essential for the transcription of inflammatory genes. nih.gov In models of inflammation, such as in macrophages stimulated with lipopolysaccharide (LPS), PKCζ is activated. researchgate.net The use of a specific PKCζ pseudosubstrate inhibitor has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in these models. researchgate.net

In the context of the immune system, PKCζ plays a role in the function of both T-cells and B-cells. nih.gov Deficiencies in PKCζ can lead to impaired humoral immune responses due to defects in B-cell activation and survival. nih.gov However, PKCδ, another PKC isoform, has been shown to be critical in preventing autoimmunity, as its deficiency can lead to a lupus-like phenotype. mdpi.com The use of pseudosubstrate inhibitors helps to delineate the specific roles of different PKC isoforms in the complex regulation of the immune system.

Table 4: Research Findings in Inflammatory and Immune-Mediated Disease Models

Disease Model Role of PKCζ Observed Effects of PKCζ Pseudosubstrate Inhibition
Macrophage-mediated Inflammation Mediates LPS-induced inflammatory responses and cytokine production. researchgate.net Suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net
T-cell Function Involved in T-cell effector responses and polarity. nih.gov Can modulate T-cell mediated responses. nih.gov
B-cell Function Necessary for proper B-cell activation and humoral immunity. nih.gov Can impair B-cell responses. nih.gov

Contributions to Cardiovascular Pathophysiology Research

Emerging research has identified PKCζ as a player in cardiovascular function and disease. Its inhibition has been shown to have direct effects on cardiac contractility and to be involved in the broader signaling networks that govern cardiac health.

In cardiac muscle, the inhibition of PKCζ activity, either through a specific pseudosubstrate peptide inhibitor or by the overexpression of an endogenous inhibitor like PICOT, has been shown to increase cardiac contractility. nih.gov This effect appears to be mediated through the downstream regulation of other signaling molecules. For instance, inhibiting PKCζ leads to the downregulation of PKCα activity and protein phosphatase 2A (PP2A) activity. nih.gov The downregulation of PP2A results in increased phosphorylation of key myofilament proteins such as troponin I and T, which enhances contractility. nih.gov Furthermore, PKCζ is implicated in the regulation of matrix metalloproteinase (MMP) secretion in vascular smooth muscle cells, which is relevant to the pathology of atherosclerosis. frontiersin.org These findings suggest that targeting PKCζ could be a potential therapeutic avenue for certain cardiovascular conditions.

Table 5: Research Findings in Cardiovascular Pathophysiology Research

Disease Model Role of PKCζ Observed Effects of PKCζ Pseudosubstrate Inhibition
Cardiac Contractility Acts as a negative regulator of contractility. nih.gov Increases cardiac contractility in vitro and ex vivo. nih.gov
Atherosclerosis Regulates MMP secretion in vascular smooth muscle cells, potentially via NF-κB signaling. frontiersin.org May modulate processes involved in atherosclerotic plaque evolution. frontiersin.org

Advanced Strategies and Emerging Research Directions for Pkcζ Pseudosubstrate Tools

Development of Advanced Peptide Constructs and Mimics

To improve the utility of the PKCζ pseudosubstrate as a research tool, particularly its delivery into living cells and its stability, researchers have developed a variety of advanced peptide constructs. The native pseudosubstrate peptide itself cannot efficiently cross the cell membrane.

One common strategy involves attaching the pseudosubstrate sequence to a cell-penetrating peptide (CPP). rndsystems.comtocris.com A widely used example is the Antennapedia domain vector peptide, which is actively taken up by intact cells. rndsystems.comtocris.com The PKCζ pseudosubstrate inhibitor is linked to the Antennapedia peptide, often via a disulfide bridge. rndsystems.comtocris.com Once inside the cell, the reducing environment of the cytoplasm cleaves the disulfide bond, releasing the active inhibitor peptide. rndsystems.comtocris.com Another modification is myristoylation, the attachment of a myristoyl group, to enhance membrane permeability, as seen with the ζ-inhibitory peptide (ZIP). nih.govportlandpress.com

Beyond simple modifications for cell entry, more complex chimeric proteins have been engineered. Researchers have created constructs by fusing the PKCζ pseudosubstrate sequence (amino acids 113-125) with other functional domains. nih.gov For instance, a chimeric protein was developed that includes the pseudosubstrate inhibitor sequence (inhPKCζ), a nuclear targeting sequence from the Glucocorticoid receptor, and a Green Fluorescent Protein (GFP) tag. nih.gov This advanced construct, named nu-inhPKCζ, allows for the specific inhibition of PKCζ within the nucleus, enabling the study of its compartment-specific functions. nih.gov

Deletion or mutation of the pseudosubstrate site has also been used to create constitutively active forms of PKCζ for research, providing another way to study its downstream effects. theadl.com Deleting the pseudosubstrate site (PSS) was shown to produce a highly active PKCζ mutant (PKCζ ΔPSS). theadl.com

Table 1: Examples of Advanced PKCζ Pseudosubstrate Constructs

Construct Name Description Purpose/Advantage
Antennapedia-PKCζ pseudosubstrate Consists of the PKCζ pseudosubstrate domain (amino acids 113-129) linked to the Antennapedia domain vector peptide. rndsystems.com Facilitates rapid and effective uptake of the inhibitor peptide into intact cells. rndsystems.com
ζ-Inhibitory Peptide (ZIP) A myristoylated peptide composed of the PKCζ pseudosubstrate sequence. nih.govportlandpress.com Myristoylation enhances cell membrane permeability. nih.gov
nu-inhPKCζ A chimeric protein containing the PKCζ pseudosubstrate sequence, a nuclear localization signal, and Green Fluorescent Protein (GFP). nih.gov Targets the inhibitory peptide specifically to the nucleus to study location-specific functions of PKCζ. nih.gov
PKCζ ΔPSS A mutant form of PKCζ where the pseudosubstrate site has been deleted. theadl.com Creates a constitutively active kinase to study the effects of prolonged PKCζ signaling. theadl.com

While these peptide-based tools are useful, studies have indicated that their specificity can be a concern. The ζ-inhibitory peptide (ZIP), for example, has been shown to interact with conventional and novel PKC isoforms in addition to atypical ones. nih.gov This promiscuity suggests that observed cellular effects may not be solely due to the inhibition of PKCζ. nih.gov

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) provides a platform for systematically testing large libraries of chemical compounds to identify new modulators of biological targets. researchgate.net While the PKCζ pseudosubstrate itself is an inhibitor, it and its derivatives can be integrated into HTS campaigns in several ways to discover novel and more specific small-molecule inhibitors.

In kinase activity assays, the PKCζ pseudosubstrate can serve as a reference or control inhibitor. These assays often measure the phosphorylation of a generic or specific substrate by recombinant PKCζ in the presence of [γ-³²P]ATP. pnas.orgplos.org By comparing the inhibitory effects of library compounds to that of the known pseudosubstrate inhibitor, researchers can identify and validate new hits.

HTS can also be used to perform selectivity profiling of kinase inhibitors. nih.gov Unbiased screens against a large panel of kinases can reveal the specificity of a given compound. nih.gov For instance, such screens have been used to characterize the selectivity of inhibitors like Staurosporine and Sotrastaurin against a wide range of kinases, including PKCζ. nih.gov

Genetically encoded reporters in live cells represent another avenue for HTS. portlandpress.com These reporters can provide real-time spatiotemporal information on PKC activity. portlandpress.com For example, FRET-based reporters can be used to monitor PKC translocation or substrate phosphorylation. portlandpress.com Such cell-based assays could be adapted to an HTS format to screen for compounds that block PKCζ activity or its translocation in a more physiologically relevant context. The development of robust protocols for expressing and purifying PKC kinase domains has been a crucial step in enabling these screening efforts. ucl.ac.uk

Table 2: Methodologies for PKCζ Inhibitor Discovery

Methodology Description Role of Pseudosubstrate/Related Tools
In Vitro Kinase Assays Recombinant PKCζ is incubated with a substrate and ATP; phosphorylation is measured. pnas.orgplos.org Pseudosubstrate peptide is used as a positive control for inhibition to validate the assay and benchmark new compounds. pnas.org
Kinase Selectivity Profiling A compound is tested against a large panel of different protein kinases. nih.gov Helps determine the specificity of pseudosubstrate-derived inhibitors and newly discovered compounds. nih.govnih.gov
Live-Cell FRET Reporters Genetically encoded reporters that change fluorescent properties upon PKC activation or translocation. portlandpress.com Can be used in HTS to find inhibitors that work in a cellular context, overcoming limitations of in vitro assays.
Cell-Based Proliferation/Response Assays Cellular responses known to be mediated by PKCζ (e.g., proliferation) are measured in the presence of test compounds. plos.org Pseudosubstrate inhibitors are used to confirm the involvement of PKCζ in the measured pathway. plos.org

Future Avenues for PKCζ Research Tool Development

The future of developing research tools for PKCζ is moving towards achieving higher specificity and exploring new mechanisms of action beyond simple competitive inhibition at the active site.

A significant challenge to the pseudosubstrate-based approach is the growing evidence that the pseudosubstrate sequence may not be the primary element for autoinhibition in atypical PKCs. nih.govportlandpress.com Some research suggests that the atypical C1 domain is primarily responsible for allosterically autoinhibiting PKCζ activity and that deletion of the pseudosubstrate does not significantly increase kinase activity. nih.govportlandpress.com This finding suggests that future inhibitor design could more effectively target the interaction between the C1 domain and the catalytic domain.

Further avenues for development include:

Targeted Protein Degraders: Technologies like Proteolysis Targeting Chimeras (PROTACs) could be developed for PKCζ. These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition. This offers a different and potentially more sustained mode of action.

Allosteric Inhibitors: Instead of competing with the substrate at the active site, allosteric inhibitors could bind to other sites on the kinase, such as the lipid-binding sites. Atypical PKCs are known to interact with phospholipids (B1166683) like phosphatidic acid and phosphatidylserine (B164497), and these interactions could be targeted to modulate kinase activity and localization. mdpi.com

Genetically-Encoded Biosensors: Expanding the use of sophisticated, genetically encoded reporters will be crucial. portlandpress.com These tools allow for the real-time visualization of PKCζ activity with high spatial and temporal resolution within living cells, providing insights that are not possible with traditional biochemical assays or fixed-cell imaging. portlandpress.com

Structure-Based Drug Design: As more high-resolution crystal structures of PKC isoforms, including their kinase domains complexed with inhibitors, become available, this will facilitate the rational design of new, more potent, and highly selective inhibitors. ucl.ac.uk This approach can help exploit subtle differences between the active sites of different PKC isoforms to achieve greater specificity.

Ultimately, the limitations of current pseudosubstrate-based tools, particularly their potential for off-target effects, highlight the need for a multi-pronged approach to developing the next generation of PKCζ research tools. portlandpress.comnih.gov Validating the cellular activity and specificity of any new pharmacological reagent will remain a critical step before its physiological effects can be confidently attributed to PKCζ. portlandpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.